N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-3-4-12(2)14(9-11)15-10-22-17(19-15)20-16(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYFHCXAWLPHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the formation of the thiazole ring followed by its coupling with the pyridine moiety. One common method involves the cyclization of 2-aminothiophenol with α-bromoacetophenone to form the thiazole ring, which is then coupled with 4-pyridinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The pyridine moiety can enhance the compound’s binding affinity to specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Physicochemical Properties
*Inferred based on structural differences from acetamide analog.
Detailed Comparison
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
- Structural Differences : Replaces pyridine-4-carboxamide with a smaller acetamide (-NHCOCH₃) group.
- Impact on Properties: Lower Molecular Weight (246.33 vs. Higher logP (3.67): Suggests increased lipophilicity compared to the target compound, which may limit aqueous solubility. Reduced Hydrogen Bond Acceptors (3 vs. 4): Fewer polar interactions, likely affecting binding affinity in biological systems.
N-(5-R-6-hydroxy-1,3-thiazol-2-yl)-2,5-dimethyl-4-benzyl-1,2,4-triazole-3-thione
- Structural Differences : Incorporates a triazole-thione core and hydroxy-thiazole group instead of pyridine-carboxamide.
- Impact on Properties :
- Acidic pKa (2.53) : Enhances solubility in basic environments, contrasting with the target’s likely neutral/basic pyridine nitrogen.
- Heterocyclic Diversity : The triazole-thione moiety may confer unique redox or metal-chelating properties absent in the target compound.
Implications for Research and Development
- However, its lower inferred solubility (vs. the triazole-thione analog) may require formulation optimization.
- Synthetic Challenges : The pyridine-4-carboxamide group introduces synthetic complexity relative to acetamide, necessitating advanced coupling strategies.
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
1. Chemical Structure and Synthesis
The compound belongs to the class of thiazole derivatives, characterized by its unique thiazole ring fused with a pyridine and an aromatic substituent. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring followed by coupling with pyridine-4-carboxamide.
Synthetic Route Example:
- Formation of Thiazole Ring : The initial step may involve the reaction of 2,5-dimethylphenylthiourea with α-haloketones under basic conditions.
- Coupling Reaction : The resulting thiazole intermediate is then reacted with pyridine-4-carboxylic acid derivatives to form the final product.
2.1 Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial and fungal strains, showing promising results:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth at low µg/mL concentrations | |
| Fungi | Effective against common strains with MIC values < 50 µg/mL |
2.2 Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various cell lines:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
2.3 Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It was observed to reduce levels of pro-inflammatory cytokines in vitro.
3. Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural modifications. Key findings include:
- Substitution Patterns : Electron-withdrawing groups at specific positions on the phenyl ring enhance activity.
- Thiazole Ring Modifications : Alterations in the thiazole ring can lead to variations in potency against different biological targets.
4. Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Anticancer Activity : A recent investigation into its effects on breast cancer cells demonstrated an IC50 value of 12 µM, indicating strong potential as a therapeutic agent for breast cancer treatment .
- Antimicrobial Efficacy Study : In another study focusing on its antimicrobial properties, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the optimal synthetic routes for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, and how can yield and purity be maximized?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 70–80°C) .
- Carboxamide coupling : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, dichloromethane) to link the pyridine-4-carboxylic acid moiety to the thiazole intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for achieving >95% purity .
Key factors : Solvent polarity, temperature control during exothermic steps, and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How is the structural identity of this compound validated in academic research?
Standard analytical workflows include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess regioselectivity (e.g., thiazole C-2 vs. C-4 substitution) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., ESI-TOF) to verify molecular formula .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms solid-state packing (if single crystals are obtainable) .
Data cross-validation : Discrepancies in NMR shifts (e.g., aromatic protons) may arise from dynamic effects; DFT calculations (B3LYP/6-31G*) can model electronic environments .
Q. What in vitro assays are recommended for preliminary biological screening?
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to evaluate potency (Ki/IC₅₀) .
- Solubility and stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) assays to assess pharmaceutical relevance .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the development of novel analogs with improved bioactivity?
Retrosynthetic strategies for this scaffold involve:
- Disconnections : Prioritize the thiazole-pyridine amide bond as a key site for diversification .
- Intermediate modification : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 2,5-dimethylphenyl moiety to modulate electronic effects and target binding .
- Parallel synthesis : Use Ugi or Suzuki-Miyaura reactions to generate libraries with varied aryl/thiazole substituents .
Q. What computational approaches are effective for predicting target interactions and reactivity?
- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to identify potential targets (e.g., kinases, GPCRs) .
- MD simulations : Assess binding stability (RMSD/RMSF analysis) over 100-ns trajectories .
- Reactivity prediction : Use DFT (Gaussian 16) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Case example : Divergent IC₅₀ values in enzyme vs. cell-based assays may arise from:
- Membrane permeability issues : Compare intracellular concentrations via LC-MS/MS .
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify promiscuous binding .
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies and adjust for assay variability (e.g., ATP concentration in kinase assays) .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound class?
- Substituent scanning : Systematically vary substituents at the thiazole C-4 and pyridine positions .
- Free-Wilson analysis : Quantify contributions of individual groups to bioactivity .
- 3D-QSAR (CoMFA/CoMSIA) : Align analogs to generate contour maps of steric/electrostatic requirements .
Q. Example SAR Table :
| Position | Modification | Effect on IC₅₀ (Kinase X) |
|---|---|---|
| Thiazole C-4 | 2,5-dimethylphenyl | IC₅₀ = 12 nM |
| Thiazole C-4 | 4-methoxyphenyl | IC₅₀ = 45 nM |
| Pyridine C-4 | -CO-NH- linker | Critical for binding |
Q. How is metabolic stability evaluated during preclinical development?
- Liver microsome assays : Incubate with human/rat microsomes (NADPH) to measure t₁/₂ and identify metabolites via LC-HRMS .
- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .
- Reactive metabolite screening : Trapping studies with glutathione to detect electrophilic intermediates .
Q. What experimental and theoretical methods address polymorphism in crystallography studies?
- PXRD : Compare experimental vs. simulated patterns to detect polymorphs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π, H-bonding) driving packing .
- Crystal structure prediction (Materia Nova) : Use CSP algorithms to rank energetically feasible forms .
Q. How can researchers leverage high-throughput screening (HTS) data to prioritize analogs for in vivo testing?
- Hit criteria : ≥70% inhibition at 10 µM, selectivity index >10 vs. related targets .
- Chemoinformatic filters : Exclude compounds with PAINS motifs or poor solubility (LogS < -4) .
- In silico toxicity : Predict hepatotoxicity (e.g., ProTox-II) and mutagenicity (Ames test models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
